molecular formula C8H8BrF B1282861 1-Bromo-4-fluoro-2,5-dimethylbenzene CAS No. 51760-04-4

1-Bromo-4-fluoro-2,5-dimethylbenzene

Cat. No.: B1282861
CAS No.: 51760-04-4
M. Wt: 203.05 g/mol
InChI Key: OJWDSJPXBFLCFO-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2,5-dimethylbenzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and two methyl groups. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-fluoro-2,5-dimethylbenzene can be synthesized through several methods. One common method involves the bromination of 4-fluoro-2,5-dimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2,5-dimethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding hydroxyl derivatives.

    Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles replace hydrogen atoms on the benzene ring.

    Oxidation and Reduction: The methyl groups can undergo oxidation to form carboxylic acids or reduction to form alkanes.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Electrophilic Aromatic Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Hydroxyl Derivatives: Formed through nucleophilic substitution.

    Substituted Benzene Derivatives: Formed through electrophilic substitution.

    Carboxylic Acids and Alkanes: Formed through oxidation and reduction reactions, respectively.

Scientific Research Applications

1-Bromo-4-fluoro-2,5-dimethylbenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate for the synthesis of more complex organic molecules.

    Pharmaceutical Research: In the development of new drugs and therapeutic agents.

    Material Science: In the synthesis of polymers and advanced materials with specific properties.

    Chemical Biology: As a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2,5-dimethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions on the benzene ring. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: Similar structure but lacks the two methyl groups.

    1-Bromo-2,5-dimethylbenzene: Similar structure but lacks the fluorine atom.

    4-Bromo-2,5-dimethylphenol: Similar structure with a hydroxyl group instead of fluorine.

Uniqueness

1-Bromo-4-fluoro-2,5-dimethylbenzene is unique due to the presence of both bromine and fluorine atoms along with two methyl groups on the benzene ring. This combination of substituents imparts specific chemical reactivity and properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

1-bromo-4-fluoro-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWDSJPXBFLCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543648
Record name 1-Bromo-4-fluoro-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51760-04-4
Record name 1-Bromo-4-fluoro-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

373 g of 2-amino-5-bromo-p-xylene were suspended in 1860 ml of H2O in a 4 l four-necked flask, the mixture was cooled to 3° C. (internal temperature), and 612 ml of tetrafluoroboric acid were added. 154 g of NaNO2 in 300 ml of water were then added dropwise over the course of 60 minutes. After 60 minutes, the solid was filtered off with suction and washed with a little cold 5% tetrafluoroboric acid, then with a little cold methanol and finally with a little cold diethyl ether. The yellow solid (497 g=90%) was dried overnight in an oil-pump vacuum.
Quantity
373 g
Type
reactant
Reaction Step One
Name
Quantity
1860 mL
Type
solvent
Reaction Step One
Quantity
612 mL
Type
reactant
Reaction Step Two
Name
Quantity
154 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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